Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 849928-22-9
VCID: VC3362689
InChI: InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7H,8-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Molecular Formula: C18H23NO4
Molecular Weight: 317.4 g/mol

Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

CAS No.: 849928-22-9

Cat. No.: VC3362689

Molecular Formula: C18H23NO4

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate - 849928-22-9

Specification

CAS No. 849928-22-9
Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
IUPAC Name tert-butyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H23NO4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)12-14(20)13-6-4-5-7-15(13)22-18/h4-7H,8-12H2,1-3H3
Standard InChI Key UBIJXGGLEBMDOG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2

Introduction

Chemical Structure and Properties

Structural Characteristics

Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate features a distinctive spirocyclic structure where a chroman ring system and a piperidine ring share a central carbon atom. This unique molecular architecture creates a three-dimensional scaffold with specific spatial arrangements. The compound contains several key functional groups: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, a ketone (oxo) functionality at the 4-position of the chroman ring, and the characteristic oxygen atom of the chroman heterocycle . The rigidity introduced by the spiro arrangement significantly influences the compound's conformational behavior and subsequent biological interactions.

Physical and Chemical Properties

The compound is identified by CAS number 849928-22-9 and possesses a molecular formula of C₁₈H₂₃NO₄ . Its molecular weight is reported as 317.38 g/mol, making it a medium-sized organic molecule suitable for various chemical transformations . The compound's IUPAC name reflects its complex structure, while it also appears under the synonym 4-Oxo-2-Spiro(N-Boc-Piperidine-4-Yl)-Benzopyran in chemical databases and literature . The molecule's MDL number is MFCD05861626, providing an additional standardized identifier for researchers and chemical suppliers .

PropertyValueSource
CAS Number849928-22-9
Molecular FormulaC₁₈H₂₃NO₄
Molecular Weight317.38 g/mol
MDL NumberMFCD05861626
Synonyms4-Oxo-2-Spiro(N-Boc-Piperidine-4-Yl)-Benzopyran
Storage ConditionsSealed in dry container at room temperature

Synthesis Methods

Base-Catalyzed Spirocyclization

The synthesis of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate typically employs a base-catalyzed spirocyclization reaction. According to published procedures, the compound can be prepared by reacting 1-(2-hydroxyphenyl)ethanone (also known as 2-hydroxyacetophenone) with N-Boc-4-piperidinone under basic conditions . This key reaction establishes the spirocyclic core structure that defines the compound. The synthetic approach allows for the construction of the complex molecular architecture in a relatively straightforward manner, making it amenable to scaling and modification.

Role as a Synthetic Intermediate

Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate serves as a valuable intermediate in multi-step synthetic pathways leading to more complex molecular structures. In published research, it has been described as a key precursor in the synthesis of spirochromanone derivatives . These derivatives are typically prepared through a sequence involving initial Boc-deprotection using trifluoroacetic acid (TFA), followed by coupling reactions with appropriate carboxylic acids in the presence of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) .

Reactivity and Chemical Transformations

Functional Group Modifications

The presence of multiple functional groups in tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate enables various chemical transformations. The ketone (4-oxo) functionality can participate in nucleophilic addition reactions, reductions, and condensations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be selectively cleaved under acidic conditions to expose the secondary amine, enabling further functionalization through various nitrogen-based reactions . The chroman oxygen provides additional sites for potential modifications, contributing to the compound's versatility as a chemical scaffold.

Structure-Reactivity Relationships

The reactivity of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is significantly influenced by its three-dimensional structure. The spiro arrangement constrains the molecular conformation, potentially affecting reaction rates and selectivity. The tert-butyl group introduces steric hindrance, which can impact both the accessibility of reactive sites and the stability of the compound under various conditions . These structural features are important considerations when designing synthetic routes involving this compound or developing its derivatives for specific applications.

Applications in Medicinal Chemistry

Scaffold for Drug Discovery

The spirocyclic structure of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate makes it an attractive scaffold for drug discovery efforts. Researchers can employ this compound as a starting point for generating diverse chemical libraries through modifications at various positions, including the chroman ring, the ketone functionality, and the piperidine nitrogen following Boc deprotection . These structural modifications can be strategically designed to explore structure-activity relationships and potentially enhance interactions with specific biological targets of interest.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate have been reported in the chemical literature, featuring various modifications to the core structure. These include substituted variants such as tert-butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, which contains an additional nitro group at the 8-position of the chroman ring, and tert-butyl 6-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, featuring a fluoro substituent at the 6-position. These structural modifications can significantly alter the compound's physicochemical properties and biological activities, providing valuable insights into structure-activity relationships.

Synthetic Derivatives and Applications

Derivatives of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate have been synthesized through various chemical transformations, particularly through functionalization following Boc deprotection. For example, coupling the deprotected intermediate spiro[chroman-2,4'-piperidin]-4-one with substituted quinoline-4-carboxylic acids has been reported to yield spirochromanone derivatives with potentially enhanced biological activities . These synthetic efforts highlight the utility of the compound as a versatile building block in medicinal chemistry and pharmaceutical research.

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